molecular formula C27H30N2O3 B10880157 1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B10880157
M. Wt: 430.5 g/mol
InChI Key: KSOZTTNXJBOXNG-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a diphenylethanone moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

The synthesis of 1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, with various electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its interaction with various biological targets.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C27H30N2O3/c1-31-24-15-9-14-23(26(24)32-2)20-28-16-18-29(19-17-28)27(30)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,25H,16-20H2,1-2H3

InChI Key

KSOZTTNXJBOXNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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